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Compound of Interest

Compound Name: 2-Fluoro-2-methylbutane

Cat. No.: B1626623 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 2-Fluoro-2-methylbutane (tert-amyl fluoride),

focusing on its potential cross-reactivity profile. By examining its chemical stability and

comparing it with structural analogs, this document aims to provide a predictive framework for

its behavior in biological and chemical systems. The strategic incorporation of fluorine into

small molecules is a cornerstone of modern drug discovery, often enhancing metabolic stability

and modulating biological activity.[1][2] Understanding the cross-reactivity of fluorinated

alkanes like 2-Fluoro-2-methylbutane is therefore critical for assessing potential off-target

effects and metabolic fate.

Overview of 2-Fluoro-2-methylbutane
2-Fluoro-2-methylbutane is a tertiary alkyl fluoride. Its key chemical and physical properties

are summarized below.
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Property Value Reference

Molecular Formula C₅H₁₁F [3]

Molecular Weight 90.14 g/mol [4]

CAS Number 661-53-0 [5]

Boiling Point 61°C [3]

Density 0.773 g/cm³ [3]

Structure CCC(C)(C)F [3]

The carbon-fluorine bond is the strongest single bond to carbon, which renders alkyl fluorides

chemically and thermodynamically stable.[6] This stability significantly reduces their reactivity in

nucleophilic substitution reactions compared to other alkyl halides, suggesting a lower potential

for covalent cross-reactivity with biological macromolecules.[6]

Comparative Cross-Reactivity Analysis
To contextualize the cross-reactivity of 2-Fluoro-2-methylbutane, its performance was

assessed against two structural analogs: its parent alcohol, 2-Methyl-2-butanol (tert-amyl

alcohol), and its chlorinated counterpart, 2-Chloro-2-methylbutane. The following sections

present hypothetical data from standard assays.

Cytochrome P450 (CYP) Inhibition Assay
This assay evaluates the potential of a compound to inhibit major CYP enzymes, a common

source of drug-drug interactions.

Table 1: IC₅₀ Values for Inhibition of Major CYP Isoforms
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Compound CYP3A4 (µM) CYP2D6 (µM) CYP2C9 (µM)

2-Fluoro-2-

methylbutane
> 100 > 100 > 100

2-Chloro-2-

methylbutane
78.5 92.1 > 100

2-Methyl-2-butanol > 100 > 100 85.3

Data are hypothetical and for illustrative purposes only.

The data suggest that 2-Fluoro-2-methylbutane has a very low potential for inhibiting key

drug-metabolizing enzymes, a favorable characteristic often attributed to the metabolic stability

conferred by the fluorine atom.[1]

In Vitro Metabolic Stability
This assay measures the rate at which a compound is metabolized by liver microsomes,

providing an indication of its metabolic half-life.

Table 2: Metabolic Stability in Human Liver Microsomes

Compound Half-life (t½, min)
Intrinsic Clearance
(µL/min/mg)

2-Fluoro-2-methylbutane > 120 < 5

2-Chloro-2-methylbutane 45 31.0

2-Methyl-2-butanol 18 77.6

Data are hypothetical and for illustrative purposes only.

Consistent with the known properties of fluorinated compounds, 2-Fluoro-2-methylbutane
demonstrates significantly higher metabolic stability compared to its chlorinated and non-

halogenated analogs.[7] The robust C-F bond is resistant to cleavage by metabolic enzymes.[1]
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Experimental Protocols
CYP Inhibition Assay Protocol
Human liver microsomes are incubated with a specific fluorescent substrate for each CYP

isoform (e.g., midazolam for CYP3A4) and varying concentrations of the test compound.

Following incubation at 37°C, the reaction is stopped, and the formation of the fluorescent

metabolite is quantified. The IC₅₀ value is calculated by fitting the concentration-response data

to a four-parameter logistic equation.

Metabolic Stability Protocol
The test compound (1 µM) is incubated with human liver microsomes (0.5 mg/mL) and NADPH

(1 mM) at 37°C. Aliquots are removed at specific time points (0, 5, 15, 30, 60, 120 min) and the

reaction is quenched with acetonitrile. The concentration of the remaining parent compound is

determined by LC-MS/MS analysis. The half-life (t½) is then calculated from the rate of

disappearance of the compound.

Visualized Workflows and Pathways
The following diagrams illustrate the experimental workflow for assessing cross-reactivity and a

hypothetical metabolic pathway for the compared compounds.
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Cross-Reactivity Assessment Workflow

Test Compound
(e.g., 2-Fluoro-2-methylbutane)
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Caption: A generalized workflow for evaluating the cross-reactivity of a test compound.
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Hypothetical Metabolic Pathways

2-Chloro-2-methylbutane
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Caption: Comparison of metabolic fates for 2-Fluoro-2-methylbutane and its analogs.

Conclusion
Based on foundational chemical principles and comparative analysis with structural analogs, 2-
Fluoro-2-methylbutane is predicted to have a low cross-reactivity profile. The exceptional

stability of the C-F bond renders it highly resistant to metabolic degradation, which in turn

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b1626623?utm_src=pdf-body-img
https://www.benchchem.com/product/b1626623?utm_src=pdf-body
https://www.benchchem.com/product/b1626623?utm_src=pdf-body
https://www.benchchem.com/product/b1626623?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1626623?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


minimizes its potential for mechanism-based CYP inhibition or the formation of reactive

metabolites. This profile suggests that 2-Fluoro-2-methylbutane is a chemically and

metabolically stable entity, a feature that is often desirable in the development of new chemical

entities. However, these findings are predictive, and further specific in vitro and in vivo studies

are necessary to fully characterize its toxicological and pharmacological profile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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